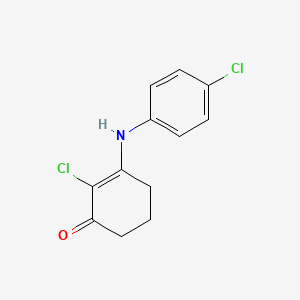

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Description

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one is a substituted cyclohexenone derivative featuring a chlorine atom at the 2-position of the cyclohexenone ring and a 4-chlorophenylamino group at the 3-position. This compound belongs to a class of enaminones, which are characterized by their conjugated enone-amine systems. The presence of electron-withdrawing chlorine substituents may enhance stability and influence intermolecular interactions, such as hydrogen bonding, which are critical in crystal packing and solubility .

Properties

IUPAC Name |

2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c13-8-4-6-9(7-5-8)15-10-2-1-3-11(16)12(10)14/h4-7,15H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZVSZANPILWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 4-chloroaniline with 2-chlorocyclohexanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Reduction reactions can convert it into amines or alcohols.

Biology

Research indicates that 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one exhibits significant antimicrobial and anticancer properties . Studies have shown its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways, enhancing its potential as an antimicrobial agent.

Medicine

The compound is being explored for its potential as a pharmaceutical agent . Preliminary studies suggest it may inhibit specific viral infections, including adenoviral infections, showcasing its promise in antiviral therapies. For instance, derivatives similar to this compound have shown increased selectivity against human adenovirus with low cytotoxicity in preliminary tests .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of compounds with similar structures exhibited enhanced activity against Gram-positive bacteria. The lipophilicity of these compounds facilitates penetration through bacterial membranes, making them effective against various pathogens .

- Antiviral Properties : Research on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues indicated that certain derivatives could effectively target adenoviral DNA replication processes, suggesting a pathway for further development of antiviral medications .

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one can be contextualized by comparing it to analogous compounds. Key differences in substituents, synthesis methods, and physicochemical properties are summarized below:

Table 1: Structural Comparison of Cyclohexenone Derivatives

Key Observations:

Compounds with electron-donating groups (e.g., methoxy in 9d) exhibit higher polarity, influencing chromatographic separation (e.g., silica gel with ethyl acetate/hexane) .

Physicochemical Properties

- Melting points vary significantly: 9d (126–128°C) vs. 3b (amorphous solid), reflecting differences in crystallinity due to substituent interactions .

- The trifluoromethyl analog has a higher molecular weight (289.68 g/mol) and likely greater lipophilicity, which could enhance membrane permeability in biological systems.

Hydrogen Bonding and Crystal Packing The 4-chlorophenylamino group in the target compound may participate in N–H···O hydrogen bonds, akin to related cyclohexenones studied via single-crystal X-ray diffraction (e.g., CCDC 2104278 in ) .

Table 2: Spectral Data Comparison

Biological Activity

2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one, also known as chloroaniline cyclohexenone, is an organic compound with the molecular formula and a molecular weight of 256.13 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a cyclohexenone ring substituted with both a chloro group and an amino group linked to a 4-chlorophenyl ring. The presence of these functional groups is significant as they influence the compound's reactivity and biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.13 g/mol |

| CAS Number | 1022891-20-8 |

| IUPAC Name | 2-chloro-3-(4-chloroanilino)cyclohex-2-en-1-one |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on chloroacetamides revealed that derivatives with halogenated phenyl rings demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The lipophilicity of these compounds facilitates their penetration through cell membranes, enhancing their effectiveness against various pathogens.

Key Findings:

- Effective Against: Gram-positive bacteria (e.g., S. aureus, MRSA), moderate activity against yeast (Candida albicans).

- Mechanism: Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research is ongoing to explore these effects in detail.

Case Study Example:

A study focusing on substituted phenyl compounds identified several analogues with potent activity against human adenoviruses (HAdV), showcasing the importance of structural modifications in enhancing biological efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes or receptors involved in cellular processes. The exact pathways remain under investigation, but initial findings suggest that the compound may affect signaling pathways related to inflammation and cell growth.

Potential Targets

- Enzymes involved in bacterial cell wall synthesis.

- Receptors associated with cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Chloro-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one | Moderate | Low |

| 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one | High | Moderate |

| 2-Chloro-3-((4-bromophenyl)amino)cyclohex-2-EN-1-one | Low | High |

Q & A

Q. What are the typical synthetic routes for preparing 2-Chloro-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one, and what key reagents are involved?

The synthesis of structurally related chloro-substituted cyclohexenones often involves multi-step protocols. A common approach includes:

- Step 1 : Condensation of a substituted aniline (e.g., 4-chloroaniline) with a cyclohexenone precursor under acidic or basic conditions to form the enamine intermediate.

- Step 2 : Chlorination at the α-position using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in solvents such as dichloromethane or acetonitrile.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like over-chlorination or ring-opening .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the substitution pattern and aromaticity. For example, the enone proton typically appears as a doublet (J ≈ 10–12 Hz) near δ 6.5–7.0 ppm, while the amino proton resonates as a broad singlet (δ 4.5–5.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and isotopic patterns (e.g., Cl isotopes).

- FT-IR : To identify functional groups like C=O (≈1700 cm⁻¹) and N-H (≈3300 cm⁻¹) .

Q. What initial biological screening approaches are recommended for assessing its potential bioactivity?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains.

- Molecular docking : Preliminary computational studies to predict binding affinity to receptors (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation.

- Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ can accelerate enamine formation.

- Real-time monitoring : Use thin-layer chromatography (TLC) or inline NMR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

- Multi-method validation : Cross-check XRD data with DFT-optimized structures (e.g., Gaussian09) to identify steric or electronic mismatches.

- Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to interpret packing motifs and explain deviations in bond angles .

- Twinned data refinement : Use SHELXL for high-resolution refinement, especially if crystallographic R-factors exceed 5% .

Q. How to design experiments to elucidate the compound’s mechanism of action at the molecular level?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.

- Site-directed mutagenesis : Identify critical residues in enzyme active sites by comparing wild-type vs. mutant inhibition profiles.

- Metabolomics profiling : Use LC-MS to track downstream metabolic changes in treated cell lines .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions.

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. bromo substituents) to isolate substituent-specific effects .

Q. Why might crystallographic data fail to match solution-phase NMR structures?

- Conformational flexibility : The enone ring may adopt different geometries in solution (dynamic equilibrium) vs. solid state.

- Solvent effects : Polar solvents stabilize zwitterionic forms, altering protonation states.

- Crystal packing forces : Hydrogen bonding or π-π stacking in crystals can distort bond lengths by 0.01–0.05 Å .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.